

An In-depth Technical Guide to 2-Chloro-3,5-dinitrobenzotrifluoride

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Compound of Interest

Compound Name: 2-Chloro-3,5-dinitrobenzotrifluoride

Cat. No.: B120725

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **2-Chloro-3,5-dinitrobenzotrifluoride**. The information is intended to support researchers, scientists, and professionals in the fields of drug development, agrochemicals, and dye manufacturing.

Core Chemical Properties

2-Chloro-3,5-dinitrobenzotrifluoride is a yellow crystalline solid at room temperature.[1] It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of the trifluoromethyl group significantly influences the molecule's electron distribution, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.[3]

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of **2-Chloro-3,5-dinitrobenzotrifluoride**.

Property	Value	Source
CAS Number	392-95-0	[2]
Molecular Formula	C ₇ H ₂ ClF ₃ N ₂ O ₄	[1]
Molecular Weight	270.55 g/mol	
Appearance	Yellowish crystalline solid	[1]
Melting Point	62-64 °C	[2]
Boiling Point	250 °C	[4]
Solubility	Insoluble in water; Soluble in most organic solvents, including chloroform and methanol.[1][2][4]	
Density	~1.71 g/cm ³	

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **2-Chloro-3,5-dinitrobenzotrifluoride**.

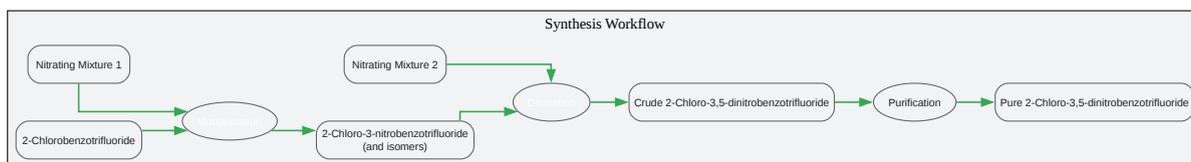
Spectroscopy	Key Features
^1H NMR	Aromatic protons typically appear as multiplets in the downfield region.
^{13}C NMR	Signals corresponding to the aromatic carbons, the trifluoromethyl carbon, and carbons bearing nitro and chloro groups are observed.
^{19}F NMR	A singlet corresponding to the $-\text{CF}_3$ group is expected.
IR Spectroscopy	Characteristic peaks for C-Cl, C-F, C-NO ₂ , and aromatic C-H and C=C bonds are present.
Mass Spectrometry	The molecular ion peak and characteristic fragmentation patterns can be observed.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **2-Chloro-3,5-dinitrobenzotrifluoride** is not readily available in the public domain, a general method can be inferred from patents describing the synthesis of the related compound, 2,4-dichloro-3,5-dinitrobenzotrifluoride.^{[5][6][7]} The synthesis involves the nitration of a substituted benzotrifluoride precursor.

General Synthesis Workflow

The synthesis is typically a two-step nitration process starting from 2-chlorobenzotrifluoride.



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Figure 1. General workflow for the synthesis of **2-Chloro-3,5-dinitrobenzotrifluoride**.

Experimental Protocol (Inferred)

Materials: 2-chlorobenzotrifluoride, fuming sulfuric acid (oleum), nitric acid.

Step 1: Mononitration

- In a reaction vessel equipped with a stirrer and cooling bath, carefully add 2-chlorobenzotrifluoride.
- Slowly add a pre-cooled mixture of fuming sulfuric acid and nitric acid while maintaining a low temperature (e.g., 0-10 °C).
- After the addition is complete, allow the reaction to stir at a controlled temperature until analysis (e.g., by TLC or GC) indicates the consumption of the starting material.
- Carefully pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mononitrated intermediate.

Step 2: Dinitration

- To the crude mononitrated intermediate, add a stronger nitrating mixture (e.g., a mixture with a higher concentration of fuming sulfuric acid and/or nitric acid).
- Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) and maintain for several hours.[5][6]
- Monitor the reaction progress by an appropriate analytical method.
- Upon completion, cool the reaction mixture and isolate the crude product by pouring it onto ice, followed by filtration.

Step 3: Purification

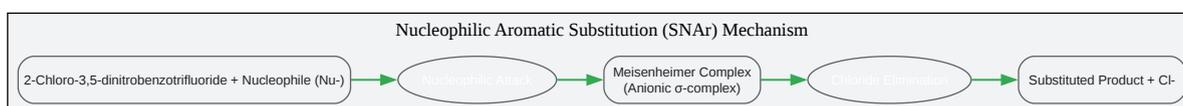
- The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **2-Chloro-3,5-dinitrobenzotrifluoride**.

Chemical Reactivity

The chemical reactivity of **2-Chloro-3,5-dinitrobenzotrifluoride** is dominated by the electron-deficient nature of the aromatic ring, which is highly activated towards nucleophilic aromatic substitution (S_NAr). The two nitro groups and the trifluoromethyl group are strong electron-withdrawing groups, making the carbon atom attached to the chlorine atom highly electrophilic.

Nucleophilic Aromatic Substitution (S_NAr)

The most well-documented reaction of this compound is its reaction with nucleophiles, such as anilines, which proceeds via a nucleophilic aromatic substitution mechanism.[8] This reaction is fundamental to its use as a chemical intermediate.



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Figure 2. General mechanism of nucleophilic aromatic substitution on **2-Chloro-3,5-dinitrobenzotrifluoride**.

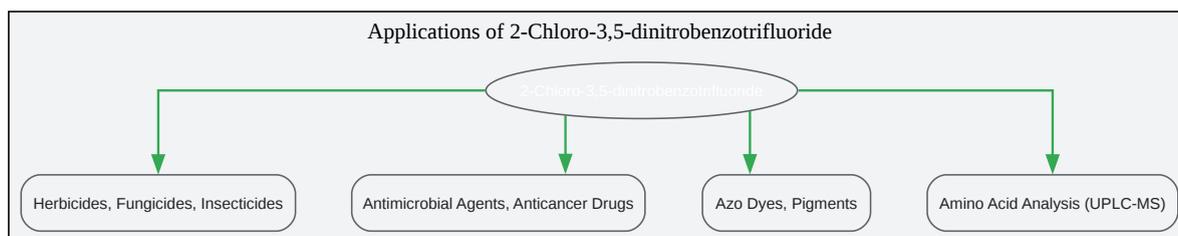
The reaction proceeds in two main steps:

- Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
- Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion.

Recent studies suggest that some S_NAr reactions may proceed through a concerted mechanism rather than a stepwise one, depending on the specific reactants and conditions.[9]

Applications

2-Chloro-3,5-dinitrobenzotrifluoride is a versatile intermediate with applications in several key industries.



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Figure 3. Role of **2-Chloro-3,5-dinitrobenzotrifluoride** as a chemical intermediate.

- Agrochemicals: It serves as a precursor for the synthesis of various herbicides, fungicides, and insecticides.[1]

- **Pharmaceuticals:** It is used in the development of new drug candidates, including antimicrobial and anticancer agents.[1][3] The trifluoromethyl group can enhance the pharmacological properties of the final drug molecule.[3]
- **Dyes and Pigments:** It is an intermediate in the production of azo dyes and other colorants. [1]
- **Analytical Chemistry:** It is utilized as a derivatizing agent for the determination of amino acids by ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS).[2]

Safety and Handling

2-Chloro-3,5-dinitrobenzotrifluoride is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin and eye irritation. Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Chloro-3,5-dinitrobenzotrifluoride is a key chemical intermediate with a rich reactivity profile, primarily driven by its susceptibility to nucleophilic aromatic substitution. Its unique combination of functional groups makes it a valuable building block in the synthesis of a wide range of commercially important molecules. This guide provides a foundational understanding of its chemical properties, synthesis, and applications, which can aid researchers and professionals in its effective utilization.

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